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Compound of Interest

Compound Name: M2N12

Cat. No.: B15586497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research molecule

M2N12, a potent and selective inhibitor of the cell division cycle 25C (Cdc25C) protein

phosphatase. The information is compiled for use in a research and drug development context.

Supplier and Purchasing Information
M2N12 is available from various chemical suppliers catering to the research community. The

following table summarizes purchasing information from a key supplier.

Supplier Catalog Number Purity
Available
Quantities

TargetMol T11929 98.01%
1 mg, 5 mg, 10 mg, 25

mg, 50 mg, 100 mg

Overview of M2N12
M2N12 (CAS: 2376577-06-7) is a small molecule with the molecular formula C₂₀H₁₆ClN₅O₂

and a molecular weight of 393.83 g/mol .[1] It has been identified as a highly potent and

selective inhibitor of Cdc25C, a key enzyme in the regulation of the cell cycle.
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M2N12 exerts its biological effects primarily through the inhibition of Cdc25C phosphatase

activity. Cdc25C is responsible for dephosphorylating and activating the Cyclin-Dependent

Kinase 1 (Cdk1)/Cyclin B complex, a critical step for the cell to enter mitosis (M phase) from the

G2 phase. By inhibiting Cdc25C, M2N12 effectively blocks this transition, leading to cell cycle

arrest at the G2/M checkpoint.

In Vitro Activity
The inhibitory activity of M2N12 against Cdc25 phosphatases and its cytotoxic effects on

various cancer cell lines have been characterized.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of M2N12

Target/Cell Line IC₅₀ (µM)

Enzyme Inhibition

Cdc25A 0.53[1]

Cdc25B 1.39[1]

Cdc25C 0.09[1]

Cytotoxicity

A-549 (Lung Carcinoma) 3.92

MDA-MB-231 (Breast Cancer) 4.63

KB (Nasopharyngeal Carcinoma) 5.05

KB-VIN (Vincristine-Resistant KB) 6.81

MCF-7 (Breast Cancer) 4.71

HBE (Human Bronchial Epithelial) 6.00

Signaling Pathway
The following diagram illustrates the role of Cdc25C in the G2/M phase transition of the cell

cycle and the inhibitory effect of M2N12.
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Figure 1. Cdc25C signaling pathway and M2N12's point of intervention.

Experimental Protocols
The following are detailed protocols for key experiments involving M2N12, based on

established methodologies. Researchers should adapt these protocols to their specific cell

lines and experimental conditions.

In Vitro Cdc25 Phosphatase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of M2N12 against

recombinant Cdc25 phosphatases using a fluorogenic substrate.

Workflow:

Prepare Assay Buffer and Reagents Add Buffer, M2N12 (or DMSO), and
Recombinant Cdc25 to 96-well plate Pre-incubate at 37°C Initiate reaction by adding

fluorogenic substrate (e.g., OMFP) Incubate at 37°C Measure fluorescence intensity Calculate % inhibition and IC50

Click to download full resolution via product page

Figure 2. Workflow for the in vitro Cdc25 phosphatase inhibition assay.
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Materials:

Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins

Fluorogenic phosphatase substrate (e.g., 3-O-methylfluorescein phosphate, OMFP)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA

M2N12 stock solution (e.g., 10 mM in DMSO)

DMSO (vehicle control)

96-well black microplates

Microplate reader with fluorescence detection capabilities

Methodology:

Reagent Preparation:

Prepare a serial dilution of M2N12 in assay buffer to achieve final concentrations ranging

from, for example, 0.01 µM to 100 µM.

Prepare a working solution of the recombinant Cdc25 enzyme in assay buffer. The final

concentration should be determined based on enzyme activity to ensure a linear reaction

rate.

Prepare a working solution of the fluorogenic substrate in assay buffer.

Assay Setup:

To each well of a 96-well plate, add:

Assay buffer

M2N12 solution at various concentrations (or DMSO for control)

Recombinant Cdc25 enzyme solution
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Include wells with substrate only (no enzyme) as a background control.

Pre-incubation:

Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow

M2N12 to bind to the enzyme.

Reaction Initiation:

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

Incubation:

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction remains in the linear range.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader at the appropriate excitation

and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/525 nm for

fluorescein).

Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each M2N12 concentration relative to the DMSO

control.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

M2N12 concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay
This protocol outlines a method to assess the cytotoxic effects of M2N12 on cancer cell lines

using a tetrazolium-based assay (e.g., MTT or MTS).

Workflow:
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Seed cells in a 96-well plate
and allow to attach overnight

Treat cells with various concentrations
of M2N12 (and DMSO control)

Incubate for a defined period
(e.g., 48-72 hours) Add MTT/MTS reagent to each well Incubate to allow formazan formation

Add solubilization solution (for MTT) If using MTT 

Measure absorbance at the
appropriate wavelength If using MTS Calculate % cell viability and IC50

Click to download full resolution via product page

Figure 3. Workflow for the cell viability (cytotoxicity) assay.

Materials:

Cancer cell lines (e.g., A-549, MDA-MB-231, etc.)

Complete cell culture medium

M2N12 stock solution (e.g., 10 mM in DMSO)

DMSO (vehicle control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

96-well clear cell culture plates

Microplate reader capable of measuring absorbance

Methodology:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000

cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

Compound Treatment:
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Prepare serial dilutions of M2N12 in complete culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of M2N12.

Include wells with medium containing DMSO at the same final concentration as the

M2N12-treated wells to serve as a vehicle control. Also, include wells with medium only for

a blank control.

Incubation:

Incubate the plates for the desired duration of exposure (e.g., 48 or 72 hours).

MTT/MTS Assay:

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt

into formazan crystals by metabolically active cells.

Solubilization (for MTT):

If using MTT, add the solubilization buffer to each well and mix thoroughly to dissolve the

formazan crystals.

Absorbance Measurement:

Measure the absorbance of each well using a microplate reader at the appropriate

wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each M2N12 concentration relative to the

DMSO-treated control cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15586497?utm_src=pdf-body
https://www.benchchem.com/product/b15586497?utm_src=pdf-body
https://www.benchchem.com/product/b15586497?utm_src=pdf-body
https://www.benchchem.com/product/b15586497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the IC₅₀ value by plotting the percent viability against the logarithm of the

M2N12 concentration and fitting the data to a dose-response curve.

Safety and Handling
M2N12 is intended for research use only. Standard laboratory safety precautions should be

followed when handling this compound. This includes wearing appropriate personal protective

equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and

contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) provided by the

supplier for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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